Heptene, 1,1-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptene, 1,1-dimethoxy- is an organic compound with the molecular formula C9H20O2. . This compound is a derivative of heptane, where two methoxy groups are attached to the first carbon atom. It is commonly used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptene, 1,1-dimethoxy- can be synthesized through the acetalization of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves mixing heptanal with methanol and adding a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal .
Industrial Production Methods
In industrial settings, the production of heptene, 1,1-dimethoxy- follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and precise temperature control to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Heptene, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid or other oxidized derivatives.
Reduction: The compound can be reduced to form heptane or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., sodium bromide) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane.
Substitution: Various substituted heptanes depending on the nucleophile used.
Scientific Research Applications
Heptene, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: It can be used as a solvent or intermediate in the synthesis of biologically active compounds.
Medicine: The compound is explored for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptene, 1,1-dimethoxy- involves its ability to act as an acetal, protecting carbonyl groups during chemical reactions The methoxy groups provide stability to the molecule, preventing unwanted side reactions
Comparison with Similar Compounds
Similar Compounds
Heptane, 1,1-diethoxy-: Similar structure but with ethoxy groups instead of methoxy groups.
Heptanal: The parent aldehyde from which heptene, 1,1-dimethoxy- is derived.
1-Heptene: An unsaturated hydrocarbon with a double bond.
Uniqueness
Heptene, 1,1-dimethoxy- is unique due to its acetal structure, which provides stability and reactivity in various chemical reactions. The presence of methoxy groups makes it distinct from other similar compounds like heptane, 1,1-diethoxy-, which has ethoxy groups instead.
Properties
CAS No. |
72928-59-7 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4,4-dimethoxycycloheptene |
InChI |
InChI=1S/C9H16O2/c1-10-9(11-2)7-5-3-4-6-8-9/h3,5H,4,6-8H2,1-2H3 |
InChI Key |
HENLVMSJPQNNOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC=CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.